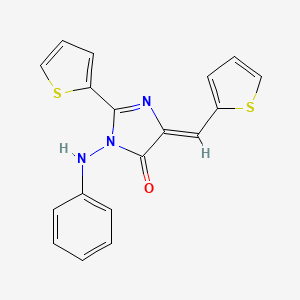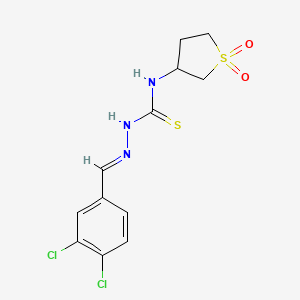
1-(2-chlorobenzyl)-4-(4-fluorobenzyl)piperazine
説明
1-(2-chlorobenzyl)-4-(4-fluorobenzyl)piperazine, also known as CBFP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been studied for its potential use in treating various mental health disorders. In
作用機序
1-(2-chlorobenzyl)-4-(4-fluorobenzyl)piperazine acts as a serotonin receptor agonist, meaning that it activates these receptors in the brain. This activation leads to an increase in serotonin levels, which can improve mood and reduce anxiety. This compound has also been found to modulate the activity of dopamine receptors, which are involved in reward processing and addiction.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to increase the release of serotonin and dopamine in the brain, which can improve mood and reduce anxiety. This compound has also been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This reduction in HPA axis activity can lead to a reduction in stress and anxiety.
実験室実験の利点と制限
1-(2-chlorobenzyl)-4-(4-fluorobenzyl)piperazine has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high affinity for serotonin receptors, which makes it a useful tool for studying the serotonin system. However, this compound also has a number of limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. This compound also has a number of potential side effects, including nausea, vomiting, and headache, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for research on 1-(2-chlorobenzyl)-4-(4-fluorobenzyl)piperazine. One area of research is the potential use of this compound in treating drug addiction. Another area of research is the development of new this compound analogs with improved pharmacological properties. Finally, there is a need for further research on the long-term effects of this compound, particularly with respect to its potential use in treating mental health disorders.
科学的研究の応用
1-(2-chlorobenzyl)-4-(4-fluorobenzyl)piperazine has been studied for its potential use in treating various mental health disorders, including depression, anxiety, and schizophrenia. It has been found to have a high affinity for serotonin receptors, which are involved in regulating mood and behavior. This compound has also been studied for its potential use in drug abuse treatment, as it has been found to reduce the rewarding effects of drugs such as cocaine and methamphetamine.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2/c19-18-4-2-1-3-16(18)14-22-11-9-21(10-12-22)13-15-5-7-17(20)8-6-15/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYCTAFTGMLGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{2-[(1R*,2R*,4S*)-bicyclo[2.2.1]hept-2-ylamino]-2-oxoethoxy}phenyl)propanamide](/img/structure/B3896131.png)
![ethyl 2-acetyl-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylate](/img/structure/B3896132.png)
![5-benzoyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3896146.png)


![N-{1-[(cyclohexylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B3896173.png)

![4-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3896181.png)

![methyl 5-(2-chlorophenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3896192.png)


![2-[(3,5-dimethylbenzyl)thio]-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide](/img/structure/B3896218.png)
![4-(2,4-dichlorophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B3896224.png)